N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Description
N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide is a pyrimidoindole derivative characterized by a sulfur-linked acetamide moiety at position 2 of the pyrimido[5,4-b]indole core. The 4-methoxyphenyl group at position 3 and the N-benzyl substitution on the acetamide chain define its structural uniqueness.
Properties
IUPAC Name |
N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-33-19-13-11-18(12-14-19)30-25(32)24-23(20-9-5-6-10-21(20)28-24)29-26(30)34-16-22(31)27-15-17-7-3-2-4-8-17/h2-14,28H,15-16H2,1H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZIWMWGTDUMSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine core and a methoxyphenyl substituent, contributing to its biological activity. The molecular formula is with a molecular weight of 390.403 g/mol. The presence of the sulfanyl group may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A431 | 1.2 | 2.5 |
| Jurkat | 0.8 | 1.5 |
The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Molecular dynamics simulations suggest that it interacts primarily through hydrophobic contacts with target proteins, which may lead to structural changes that promote apoptotic signaling.
Antiviral Activity
This compound has also been evaluated for antiviral properties. In vitro studies indicate that it can inhibit viral replication in several models, including herpes simplex virus (HSV) and hepatitis C virus (HCV).
Table 2: Antiviral Efficacy
| Virus Type | EC50 (µg/mL) | Selectivity Index |
|---|---|---|
| HSV | 9.0 | 141 |
| HCV | 0.03 | >200 |
Case Studies
- Study on Anticancer Effects : A study published in Cancer Research reported that the compound induced apoptosis in A431 cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
- Antiviral Research : Another investigation highlighted the compound's effectiveness against HCV, where it was found to significantly reduce viral load in treated cell cultures compared to untreated controls .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Modifications
The pyrimido[5,4-b]indole scaffold is conserved across analogs, but substitutions at positions 2 (sulfur-linked acetamide), 3 (aryl groups), and the acetamide side chain (N-alkyl/aryl groups) vary significantly. Key analogs include:
Key Observations :
- Position 3 : Electron-donating groups (e.g., 4-methoxy, 4-ethoxy) enhance solubility and influence TLR4 binding affinity compared to electron-withdrawing groups (e.g., 4-fluoro) .
- Acetamide Side Chain : N-benzyl groups (as in the target compound) improve lipophilicity and membrane permeability relative to aliphatic chains (e.g., cyclohexyl, cyclobutyl) .
- Sulfur Oxidation : Thioether (S) derivatives exhibit higher TLR4 activity than sulfones (SO₂) or sulfoxides (SO), likely due to reduced steric hindrance .
Physicochemical Data
| Property | Target Compound | 4-Fluoro Analog | 4-Ethoxy Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 486.5 | 474.5 | 500.5 |
| XLogP3 | 4.7 | 5.1 | 5.3 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Topological Polar Surface Area | 121 Ų | 121 Ų | 121 Ų |
Key Trends :
- Increasing alkyl chain length (e.g., methoxy → ethoxy) elevates molecular weight and lipophilicity (XLogP3).
- Polar surface area remains constant, suggesting similar solubility profiles .
TLR4 Activation
The target compound’s 4-methoxyphenyl group enhances TLR4 binding compared to unsubstituted phenyl analogs. However, its activity is lower than derivatives with bulkier substituents (e.g., 8-(furan-2-yl)), which optimize hydrophobic interactions with the TLR4/MD-2 complex .
Mechanistic Insights :
- The thioether linker enables conformational flexibility, critical for TLR4 agonism.
- N-Benzyl groups may reduce off-target effects compared to cycloalkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
